molecular formula C12H14O3 B12650695 1-Methyl-2-oxopropyl phenylacetate CAS No. 84642-55-7

1-Methyl-2-oxopropyl phenylacetate

Cat. No.: B12650695
CAS No.: 84642-55-7
M. Wt: 206.24 g/mol
InChI Key: GIIKAFRAYAIAAR-UHFFFAOYSA-N
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Description

1-Methyl-2-oxopropyl phenylacetate is an organic compound with the molecular formula C12H14O3 and a molar mass of 206.24 g/mol . . This compound is characterized by its ester functional group, which is derived from phenylacetic acid and 1-methyl-2-oxopropanol.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-2-oxopropyl phenylacetate can be synthesized through esterification reactions involving phenylacetic acid and 1-methyl-2-oxopropanol. The reaction typically requires an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-oxopropyl phenylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Methyl-2-oxopropyl phenylacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-2-oxopropyl phenylacetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release phenylacetic acid and 1-methyl-2-oxopropanol, which can then participate in various biochemical processes. The compound may also interact with enzymes and receptors, influencing cellular functions and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .

Properties

CAS No.

84642-55-7

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

3-oxobutan-2-yl 2-phenylacetate

InChI

InChI=1S/C12H14O3/c1-9(13)10(2)15-12(14)8-11-6-4-3-5-7-11/h3-7,10H,8H2,1-2H3

InChI Key

GIIKAFRAYAIAAR-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C)OC(=O)CC1=CC=CC=C1

Origin of Product

United States

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